5-Phenyl-2-[(1E)-2-(phenylamino)ethenyl]-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-2-[(1E)-2-(phenylamino)ethenyl]-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazolium core with phenyl and sulfonatopropyl substituents, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-[(1E)-2-(phenylamino)ethenyl]-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium typically involves multi-step organic reactionsThe final step involves the formation of the benzoxazolium ion by reacting with phenylamine under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-[(1E)-2-(phenylamino)ethenyl]-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazolium derivatives.
Scientific Research Applications
5-Phenyl-2-[(1E)-2-(phenylamino)ethenyl]-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism by which 5-Phenyl-2-[(1E)-2-(phenylamino)ethenyl]-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-[(1E,3Z)-3-(3-ethyl-5-phenyl-1,3-benzoxazol-2(3H)-ylidene)-1-propenyl]-5-phenyl-1,3-benzoxazol-3-ium ethyl sulfate
- 1-Ethylpyridinium 3-[(2E)-2-{(2E)-2-ethyl-3-[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-yl]-2-propenylidene}-5-phenyl-1,3-benzoxazol-3-yl]-1-propanesulfonate
Uniqueness
5-Phenyl-2-[(1E)-2-(phenylamino)ethenyl]-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium stands out due to its specific combination of functional groups, which confer unique chemical reactivity and stability. Its sulfonatopropyl group enhances its solubility in aqueous media, making it more versatile for various applications compared to similar compounds .
Properties
Molecular Formula |
C24H22N2O4S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-[2-[(E)-2-anilinoethenyl]-5-phenyl-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C24H22N2O4S/c27-31(28,29)17-7-16-26-22-18-20(19-8-3-1-4-9-19)12-13-23(22)30-24(26)14-15-25-21-10-5-2-6-11-21/h1-6,8-15,18H,7,16-17H2,(H,27,28,29) |
InChI Key |
JNVLGWGAWCKESX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=[N+]3CCCS(=O)(=O)[O-])/C=C/NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=[N+]3CCCS(=O)(=O)[O-])C=CNC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.